molecular formula C13H12N2O3 B11097029 4-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

4-hydroxy-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

Cat. No.: B11097029
M. Wt: 244.25 g/mol
InChI Key: WKJYBNBNJAVELF-RIYZIHGNSA-N
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Description

4-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring, with a furan ring substituted at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 5-methylfurfural. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments

Mechanism of Action

The mechanism of action of 4-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds and coordinate with metal ions, disrupting cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. As a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
  • 4-hydroxy-N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 4-hydroxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-hydroxy-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

4-hydroxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H12N2O3/c1-9-2-7-12(18-9)8-14-15-13(17)10-3-5-11(16)6-4-10/h2-8,16H,1H3,(H,15,17)/b14-8+

InChI Key

WKJYBNBNJAVELF-RIYZIHGNSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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